{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride
CAS No.: 1510883-96-1
Cat. No.: VC5854846
Molecular Formula: C9H9ClO2S
Molecular Weight: 216.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1510883-96-1 |
|---|---|
| Molecular Formula | C9H9ClO2S |
| Molecular Weight | 216.68 |
| IUPAC Name | 7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C9H9ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2 |
| Standard InChI Key | ZDPZZPGVLYKRKJ-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C21)CS(=O)(=O)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride features a bicyclic system comprising two fused cyclohexene rings arranged in a [4.2.0] configuration. The numbering of the bicyclo system positions the bridgehead at carbon 7, where the methanesulfonyl chloride group () is attached. This arrangement creates significant ring strain, enhancing the compound’s reactivity. The conjugated triene system within the bicyclo framework contributes to its stability and electronic properties, enabling participation in cycloaddition and electrophilic substitution reactions .
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonyl chloride. Alternative designations include:
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{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride
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7-(Methanesulfonylchloride)bicyclo[4.2.0]octa-1,3,5-triene
Synthesis and Reactivity
Synthetic Pathways
The synthesis of {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride typically involves the sulfonation of bicyclo[4.2.0]octa-1,3,5-trien-7-methanol. A common method entails reacting the alcohol precursor with methanesulfonyl chloride () in the presence of a base such as triethylamine () under anhydrous conditions:
This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by the sulfonyl chloride moiety. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid .
Reactivity Profile
The methanesulfonyl chloride group is highly electrophilic, enabling the compound to act as a sulfonating agent. Key reactions include:
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Nucleophilic Substitution: Reaction with amines to form sulfonamides, a common motif in pharmaceuticals.
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Cross-Coupling: Participation in Suzuki-Miyaura or Heck reactions facilitated by the aromatic bicyclic system.
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Cycloadditions: The strained bicyclo framework can engage in Diels-Alder reactions with dienophiles, forming polycyclic structures .
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.52 g/mol |
| Physical State | Liquid |
| Storage Conditions | -20°C in airtight container |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s sulfonyl chloride group is pivotal in synthesizing sulfonamide drugs. For example, it can react with primary amines to yield sulfonamides, which are prevalent in antibiotics and protease inhibitors .
Material Science
Its bicyclic structure serves as a building block for rigid, thermally stable polymers. The triene system enables photo-crosslinking, useful in photoresist technologies .
Structural Analogs and Derivatives
Comparative Analysis of Bicyclo Derivatives
| Compound Name | Molecular Formula | Functional Group | Key Applications |
|---|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-trien-7-methanol | Hydroxyl | Alcohol precursor | |
| 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | Amine | Drug candidate synthesis |
The methanamine derivative (PubChem CID: 12370456) lacks the sulfonyl chloride’s electrophilicity but exhibits nucleophilic character suitable for imine formation .
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